molecular formula C10H13NO2 B13195810 N-(3-methoxy-5-methylphenyl)acetamide

N-(3-methoxy-5-methylphenyl)acetamide

Cat. No.: B13195810
M. Wt: 179.22 g/mol
InChI Key: WBTKKSASQDAOSP-UHFFFAOYSA-N
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Description

N-(3-methoxy-5-methylphenyl)acetamide: is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 3-methoxy-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxy-5-methylphenyl)acetamide typically involves the reaction of 3-methoxy-5-methylaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the aniline derivative reacts with acetic anhydride to form the desired acetamide compound. The reaction can be represented as follows:

3-methoxy-5-methylaniline+acetic anhydrideThis compound+acetic acid\text{3-methoxy-5-methylaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 3-methoxy-5-methylaniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various electrophiles can be used in the presence of a catalyst to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of N-(3-hydroxy-5-methylphenyl)acetamide.

    Reduction: Formation of N-(3-methoxy-5-methylphenyl)amine.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-(3-methoxy-5-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The amide group can form hydrogen bonds with target molecules, enhancing its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(3-methylphenyl)acetamide
  • N-(4-methoxyphenyl)acetamide
  • N-(2-methoxy-5-methylphenyl)acetamide

Comparison:

  • N-(3-methoxy-5-methylphenyl)acetamide has unique structural features, such as the position of the methoxy and methyl groups, which can influence its reactivity and biological activity.
  • Compared to N-(3-methylphenyl)acetamide , the presence of the methoxy group in this compound can enhance its solubility and interaction with polar solvents.
  • N-(4-methoxyphenyl)acetamide has the methoxy group in a different position, which can affect its steric and electronic properties.
  • N-(2-methoxy-5-methylphenyl)acetamide has a similar structure but with the methoxy group in the ortho position, leading to different reactivity and potential applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-(3-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C10H13NO2/c1-7-4-9(11-8(2)12)6-10(5-7)13-3/h4-6H,1-3H3,(H,11,12)

InChI Key

WBTKKSASQDAOSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)NC(=O)C

Origin of Product

United States

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